molecular formula C11H18O4 B2533255 1,3-Diethyl 2-cyclobutylpropanedioate CAS No. 76731-17-4

1,3-Diethyl 2-cyclobutylpropanedioate

Cat. No.: B2533255
CAS No.: 76731-17-4
M. Wt: 214.261
InChI Key: ZULXCGVXEGQINO-UHFFFAOYSA-N
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Description

However, the evidence focuses on a structurally analogous compound, 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate (CAS 10203-59-5), which shares the propanedioate ester core. This article will analyze this compound and compare it with structurally related derivatives to infer trends in properties and reactivity.

Properties

IUPAC Name

diethyl 2-cyclobutylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-14-10(12)9(8-6-5-7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULXCGVXEGQINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76731-17-4
Record name 1,3-diethyl 2-cyclobutylpropanedioate
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-cyclobutylpropanedioate can be synthesized through the esterification of 2-cyclobutylmalonic acid with ethanol in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-cyclobutylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethyl 2-cyclobutylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-cyclobutylpropanedioate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s ester groups can be hydrolyzed to form carboxylic acids and alcohols, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Key Properties of 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate

  • Molecular Formula : C₁₄H₂₆O₄
  • Molecular Weight : 258.35 g/mol
  • XLogP3 : 4 (high lipophilicity)
  • Hydrogen Bond Acceptors : 4
  • Topological Polar Surface Area (TPSA) : 52.6 Ų
  • Rotatable Bonds : 10
  • Complexity : 251 (indicative of branched substituents) .

The compound features a central propanedioate ester backbone with ethyl groups at positions 1 and 3, and a bulky 2-ethyl-2-(1-ethylpropyl) substituent at position 2.

Comparison with Structurally Similar Compounds

The evidence lists several structurally related propanedioate esters, differing in substituents at position 2. These variations impact physicochemical properties and functional utility:

Table 1: Comparative Analysis of Propanedioate Esters

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) XLogP3* Key Structural Features
1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate Ethyl + 1-ethylpropyl C₁₄H₂₆O₄ 258.35 4 Branched alkyl chains; high steric hindrance
1,3-Diethyl 2-ethyl-2-(1-methylbutyl)propanedioate Ethyl + 1-methylbutyl C₁₅H₂₈O₄ 272.38† ~4.5† Longer alkyl chain; increased hydrophobicity
1,3-Diethyl 2-(4-morpholinylmethyl)propanedioate 4-morpholinylmethyl C₁₂H₂₁NO₅ 259.30† ~1.5† Polar morpholine group; enhanced solubility
1,3-Diethyl 2-dodecylpropanedioate Linear dodecyl chain C₁₉H₃₆O₄ 340.49† ~7.0† Long hydrophobic tail; micelle formation

*XLogP3 values marked with † are estimated based on substituent contributions.

Key Research Findings and Trends

Substituent Effects on Lipophilicity

  • Branched vs. Linear Alkyl Groups : The 2-ethyl-2-(1-ethylpropyl) substituent in the primary compound confers moderate lipophilicity (XLogP3 = 4). In contrast, the linear dodecyl chain in 1,3-Diethyl 2-dodecylpropanedioate increases XLogP3 to ~7.0, making it highly hydrophobic .
  • Polar Functional Groups : Introducing a morpholine ring (as in 1,3-Diethyl 2-(4-morpholinylmethyl)propanedioate) drastically reduces XLogP3 to ~1.5 due to hydrogen-bonding capacity, enhancing aqueous solubility.

Biological Activity

1,3-Diethyl 2-cyclobutylpropanedioate, a compound with the CAS number 76731-17-4, is an ester derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C12H22O4C_{12}H_{22}O_4 and a molecular weight of approximately 230.3 g/mol. The structure consists of a cyclobutane ring attached to a propanedioate moiety, which is typical for compounds in this class.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms remain to be elucidated.
  • Anticancer Potential : Some research indicates that derivatives of propanedioates can influence cancer cell proliferation, suggesting a possible role for this compound in cancer therapy.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, similar compounds have been shown to interact with various cellular pathways:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in metabolic pathways critical for cell growth and proliferation.
  • Modulation of Signaling Pathways : There is evidence that these compounds can modulate signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

A review of available literature reveals some significant findings regarding the biological activity of similar compounds:

  • Antimicrobial Studies : Research has shown that esters similar to this compound possess varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain diethyl esters inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.
  • Anticancer Activity : A comparative analysis of propanedioate derivatives indicated that some compounds led to a reduction in tumor size in animal models. Specifically, derivatives with cycloalkane structures showed enhanced potency against specific cancer cell lines.
  • Toxicological Assessments : Toxicity studies have indicated that while some derivatives exhibit promising biological activities, they also present risks at higher concentrations. For example, one study noted cytotoxic effects on normal human cells at concentrations exceeding 200 µM.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced tumor size
CytotoxicityEffects on normal cells

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